2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne

Description

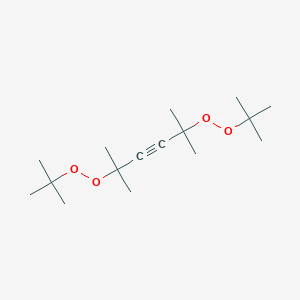

2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne (CAS 1068-27-5; molecular formula C₁₆H₃₀O₄; molecular weight 286.41 g/mol) is a dialkyl organic peroxide widely used as a crosslinking agent in polymer chemistry . It is structurally characterized by two tert-butylperoxy groups attached to a dimethyl-3-hexyne backbone, which includes a triple bond between carbons 3 and 4 . This compound is liquid at room temperature and has a density of 0.883 g/cm³ and a flash point of 203°F (95°C) . Its primary industrial application lies in the crosslinking of ultra-high-molecular-weight polyethylene (UHMWPE) for medical implants and other high-performance materials .

Properties

IUPAC Name |

2,5-bis(tert-butylperoxy)-2,5-dimethylhex-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-13(2,3)17-19-15(7,8)11-12-16(9,10)20-18-14(4,5)6/h1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBCKCWTWALFKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OOC(C)(C)C#CC(C)(C)OOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Record name | 2,5-DIMETHYL-2,5-BIS(TERT-BUTYLPEROXY)-3-HEXYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044512 | |

| Record name | 2,5-Bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This liquid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. It is generally stored or transported as a mixture, with an inert solid., Liquid; Other Solid | |

| Record name | 2,5-DIMETHYL-2,5-BIS(TERT-BUTYLPEROXY)-3-HEXYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxide, 1,1'-(1,1,4,4-tetramethyl-2-butyne-1,4-diyl)bis[2-(1,1-dimethylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1068-27-5 | |

| Record name | 2,5-DIMETHYL-2,5-BIS(TERT-BUTYLPEROXY)-3-HEXYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexyne-3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-2,5-di(t-butylperoxy)hexyne-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxide, 1,1'-(1,1,4,4-tetramethyl-2-butyne-1,4-diyl)bis[2-(1,1-dimethylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl 1,1,4,4-tetramethylbut-2-yn-1,4-ylene diperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-BIS(TERT-BUTYLPEROXY)-2,5-DIMETHYL-3-HEXYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O3I2IK0J0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of 2,5-Dimethyl-3-hexyne-2,5-diol

The preparation of 2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne begins with the synthesis of its diol precursor, 2,5-dimethyl-3-hexyne-2,5-diol. A patented method (CN102285867B) utilizes acetaldehyde and acetylene in the presence of a γ-alumina-supported catalyst. Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 80–100°C |

| Acetaldehyde:H₂O Ratio | 1:1.5–2.4 (w/w) |

| Catalyst Composition | Bi/Cu/Co/Ni on γ-Al₂O₃ |

| Acetylene Pressure | 0.5–1.2 MPa |

This method achieves yields exceeding 85% by minimizing side reactions through precise control of acetylene gas flow and catalyst composition.

Peroxidation with tert-Butyl Hydroperoxide

The diol undergoes peroxidation with tert-butyl hydroperoxide (TBHP) under acidic conditions. A representative protocol involves:

-

Reaction Setup :

-

Molar ratio of diol:TBHP = 1:2.2–2.5

-

Solvent: Anhydrous hexane or toluene

-

Catalyst: Sulfuric acid (0.5–1.5 wt%)

-

-

Conditions :

-

Temperature: 40–60°C (to prevent premature decomposition)

-

Duration: 6–8 hours under nitrogen atmosphere

-

The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the diol are replaced by tert-butylperoxy moieties.

Industrial Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance safety and reproducibility. Key advantages include:

| Feature | Benefit |

|---|---|

| Temperature Control | ±1°C precision via jacketed cooling |

| Residence Time | 30–45 minutes for complete peroxidation |

| Throughput | 50–100 kg/hour per reactor module |

Catalytic System Optimization

Industrial processes often use heterogeneous catalysts to simplify separation. For example, sulfonated polystyrene resins (e.g., Amberlyst®) achieve 92–95% conversion while reducing acid waste.

Purification and Stabilization Techniques

Distillation Protocols

Crude product purification involves fractional distillation under reduced pressure:

| Stage | Pressure (mmHg) | Temperature (°C) | Purity Target |

|---|---|---|---|

| 1 | 10–15 | 80–90 | >90% |

| 2 | 5–8 | 70–75 | >99% |

Stabilization Additives

To mitigate decomposition risks, manufacturers incorporate:

-

Radical Scavengers : 100–200 ppm hydroquinone

-

Chelating Agents : 0.1–0.3% EDTA (to neutralize metal impurities)

| Precaution | Implementation |

|---|---|

| Storage Temperature | <25°C in refrigerated units |

| Inert Packaging | Nitrogen-purged HDPE containers |

| Contamination Control | Dedicated equipment for peroxide handling |

Emergency Protocols

-

Spill Response : Absorb with vermiculite, avoid water (risk of exothermic reaction).

-

Fire Suppression : Use alcohol-resistant foam, never water jets.

Comparative Analysis of Methodologies

Batch vs. Continuous Processes

| Metric | Batch Reactor | Continuous Flow |

|---|---|---|

| Yield | 80–85% | 88–92% |

| Energy Consumption | 15–20 kWh/kg | 8–12 kWh/kg |

| Scalability | Limited to 500 L batches | Modular expansion |

Catalytic Efficiency

| Catalyst | Conversion Rate | Selectivity |

|---|---|---|

| H₂SO₄ | 89% | 94% |

| Amberlyst® 15 | 93% | 97% |

| Zeolite H-Y | 78% | 85% |

Chemical Reactions Analysis

Types of Reactions

2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, including free radical polymerization and copolymerization.

Common Reagents and Conditions

The decomposition of this compound is typically carried out at elevated temperatures, often in the range of 100-150°C. Common reagents used in these reactions include monomers such as styrene, ethylene, and propylene.

Major Products Formed

The major products formed from the decomposition of this compound are free radicals, which then react with monomers to form polymers. These polymers can vary in structure and properties depending on the monomers used and the reaction conditions.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Molecular Structure : The compound has a molecular weight of 286.41 g/mol and is characterized by its peroxide functional groups that are crucial for its reactivity. The structure enables homolytic cleavage of the peroxide bond, generating free radicals that initiate polymerization processes.

Thermal Stability : It exhibits high thermal stability but is sensitive to temperature changes and contamination. Decomposition typically occurs at elevated temperatures (100-150°C), making it effective in controlled polymerization environments.

Polymerization Initiator

2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne is predominantly used as a polymerization initiator in the production of various polymers and copolymers. It facilitates free radical polymerization, which is essential for synthesizing materials such as plastics, resins, and adhesives.

| Application | Description |

|---|---|

| Polymer Production | Initiates polymerization of monomers like styrene and ethylene to form polymers. |

| Copolymers | Used in copolymerization processes to enhance material properties. |

Biological Studies

In biological research, this compound serves as a tool for studying free radical mechanisms. Its ability to generate free radicals allows researchers to investigate oxidative stress and its effects on biological systems.

| Research Focus | Details |

|---|---|

| Oxidative Stress | Investigates the impact of free radicals on cellular processes. |

| Drug Delivery Systems | Explores controlled release formulations leveraging radical generation. |

Industrial Applications

The compound is extensively employed in various industrial processes, particularly in enhancing the physical properties of materials.

| Industry | Application |

|---|---|

| Plastics Manufacturing | Improves durability and thermal stability of plastic products. |

| Adhesives and Coatings | Enhances adhesion properties and resistance to environmental factors. |

Case Study 1: Polymer Synthesis

A study demonstrated the effectiveness of this compound in synthesizing high-performance polymers with enhanced thermal stability. The research highlighted its ability to initiate polymerization at lower temperatures compared to other initiators, resulting in reduced energy consumption during production.

Case Study 2: Biological Impact

Research focused on the oxidative effects of free radicals generated by this compound showed significant insights into cellular damage mechanisms. The findings contributed to understanding how oxidative stress can influence diseases such as cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne involves the homolytic cleavage of the peroxide bond, resulting in the formation of free radicals. These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved include the activation of monomers and the propagation of polymer chains through successive radical reactions.

Comparison with Similar Compounds

Comparison with Similar Organic Peroxides

Thermal Stability and Decomposition

A critical parameter for organic peroxides is the Self-Accelerating Decomposition Temperature (SADT) , which determines safe handling and storage conditions.

| Compound Name | CAS Number | Molecular Weight (g/mol) | SADT (°C) |

|---|---|---|---|

| 2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne | 1068-27-5 | 286.41 | 84.8 |

| tert-Butyl peroxybenzoate | 614-45-9 | 194.25 | 65.8 |

| Methyl ethyl ketone peroxide | 1338-23-4 | 210.26 | 60.0 |

| 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane | 78-63-7 | 286.41 | ~75* |

*SADT for 2,5-dimethyl-2,5-di-(tert-butylperoxy)hexane is estimated based on structural similarity to the hexyne analog.

The triple bond in this compound increases its thermal stability compared to peroxides like tert-butyl peroxybenzoate, allowing safer use in high-temperature processes (e.g., UHMWPE curing at 150°C) .

Structural and Reactivity Differences

- Triple Bond vs. In contrast, 2,5-dimethyl-2,5-di-(tert-butylperoxy)hexane (CAS 78-63-7) has a single-bonded hexane backbone, which may reduce crosslinking efficiency in certain polymers .

- Peroxide Group Positioning : Both compounds feature tert-butylperoxy groups at the 2 and 5 positions, but the hexyne analog’s triple bond may alter spatial orientation, affecting compatibility with polymer matrices .

Application-Specific Performance

- Medical-Grade UHMWPE : The hexyne-based peroxide is preferred for medical implants due to its high SADT and controlled decomposition, minimizing residual radicals that could compromise biocompatibility .

- Industrial Rubbers: Peroxides like dicumyl peroxide (CAS 80-43-3) are more cost-effective for non-medical applications but lack the thermal stability required for precision engineering .

Key Research Findings

- Crosslinking Efficiency : Studies show that this compound achieves 90% crosslinking density in UHMWPE at 150°C, outperforming tert-butyl peroxybenzoate (70% at the same temperature) .

- Byproduct Profile: Unlike methyl ethyl ketone peroxide, which releases volatile organic compounds (VOCs), the hexyne analog decomposes into non-toxic tert-butanol and CO₂, making it environmentally favorable .

Biological Activity

Overview

2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne (CAS No. 1068-27-5) is an organic peroxide widely recognized for its role as a polymerization initiator. Its ability to decompose and generate free radicals makes it essential in various industrial applications, particularly in the production of plastics and resins. This article delves into its biological activity, mechanisms of action, safety profile, and relevant research findings.

- Molecular Formula: C16H30O4

- Molecular Weight: 286.41 g/mol

- Appearance: Yellow liquid

- Decomposition Temperature: Sensitive to temperature increases; decomposes violently above control temperatures .

The biological activity of this compound is primarily attributed to its ability to generate free radicals through the homolytic cleavage of its peroxide bond. These free radicals can initiate polymerization reactions by reacting with various monomers, leading to the formation of polymer chains. The specific pathways involved include:

- Activation of Monomers: Free radicals generated from the peroxide can react with monomers such as styrene and ethylene.

- Propagation of Polymer Chains: The reaction progresses through successive radical reactions, resulting in the growth of polymer chains .

Polymerization Initiation

The compound is extensively used in the synthesis of various polymers due to its efficiency as a radical initiator. It facilitates free radical polymerization processes that are crucial in producing high-performance materials.

Research Applications

In biological research, this compound is employed to study free radical mechanisms and their effects on biological systems. This includes investigations into oxidative stress and cellular responses to radical species.

Medical Applications

The compound has potential applications in drug delivery systems and controlled release formulations due to its capability to generate free radicals, which can be harnessed for therapeutic purposes .

Safety Profile

The safety data for this compound indicates several important considerations:

| Toxicity Parameter | Value | Method |

|---|---|---|

| Acute Oral Toxicity (Rat) | >2000 mg/kg | OECD Test Guideline 401 |

| Acute Dermal Toxicity (Rabbit) | 4100 mg/kg | OECD Test Guideline 402 |

| Skin Irritation | Causes skin irritation | OECD Test Guideline 404 |

| Genotoxicity | Negative (Ames test) | OECD Test Guideline 471 |

The compound is classified as readily biodegradable but may cause skin irritation upon contact. It does not exhibit significant acute toxicity at tested doses .

Study on Free Radical Generation

A study highlighted the effectiveness of this compound in generating free radicals under controlled conditions. This research demonstrated that varying temperatures significantly influenced the rate of radical generation, impacting subsequent polymerization processes.

Application in Material Science

Another study explored the use of this compound in enhancing the properties of polyolefins through cross-linking. The results indicated improved thermal stability and mechanical strength in materials treated with this peroxide compared to untreated samples.

Q & A

Q. What are the critical safety protocols for handling 2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne in laboratory settings?

- Methodological Answer : Due to its classification as an organic peroxide (UN 3108), this compound requires stringent safety measures:

- Stabilization : Store with inert solids (e.g., calcium carbonate ≥40–60% w/w) to mitigate explosive decomposition risks .

- Temperature Control : Maintain storage at ≤25°C, avoiding thermal stress or prolonged exposure to light .

- Incompatibility Avoidance : Isolate from oxidizing agents, reducing substances, and cellulose-based absorbents, which may trigger violent reactions .

- PPE : Use flame-resistant lab coats, nitrile gloves, and face shields during handling. Conduct experiments in fume hoods with blast shields .

Q. How can researchers optimize synthesis routes for this compound?

- Methodological Answer : Synthesis typically involves tert-butyl hydroperoxide reacting with 2,5-dimethyl-3-hexyne under controlled conditions:

- Temperature : Perform reactions at 40–60°C to balance reaction rate and peroxide stability .

- Catalyst : Employ acidic catalysts (e.g., H₂SO₄) in anhydrous solvents like hexane to minimize side reactions .

- Purity Monitoring : Use FTIR to track peroxide O-O bond formation (absorbance ~880 cm⁻¹) and GC-MS to confirm product identity .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Quantify thermal stability by measuring onset decomposition temperatures (T₀) and heat flow profiles .

- NMR Spectroscopy : ¹³C NMR can detect structural integrity (e.g., tert-butyl groups at δ 28–30 ppm) and impurities .

- Titration : Iodometric titration determines active peroxide content, critical for validating batch consistency .

Q. How should researchers analyze decomposition products under varying experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis–Mass Spectrometry (TGA-MS) : Monitor mass loss and identify volatile decomposition species (e.g., tert-butanol, acetone) .

- Gas Chromatography (GC) : Quantify residual solvents or diluent type A (e.g., mineral oil) post-decomposition .

- Hazard Assessment : Note that decomposition may release CO₂ and hydrocarbons, requiring real-time gas monitoring .

Q. What criteria guide the selection of inert solids for stabilizing this peroxide?

- Methodological Answer : Inert solids must:

- Absorb Thermal Energy : High heat capacity materials like CaCO₃ or SiO₂ mitigate exothermic runaway reactions .

- Non-reactive : Avoid alkaline solids (e.g., NaOH) that could catalyze peroxide decomposition .

- Particle Size : Use micronized powders (≤50 µm) to ensure homogeneous mixing and prevent localized hotspots .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s efficiency as a radical initiator in polymer cross-linking?

- Methodological Answer :

- Radical Generation : Peroxide bonds cleave homolytically at 100–140°C, producing tert-butoxy radicals (•OC(CH₃)₃), which abstract hydrogen from polymer chains to initiate cross-linking .

- Kinetic Isotope Effect (KIE) Studies : Deuterated polymers can validate H-abstraction rates and radical propagation pathways .

Q. How can kinetic parameters (e.g., activation energy, half-life) be determined for thermal decomposition?

- Methodological Answer :

- Isoconversional Methods (e.g., Kissinger) : Analyze DSC data at multiple heating rates to calculate activation energy (Eₐ) and pre-exponential factor (A) .

- Accelerated Rate Calorimetry (ARC) : Measure self-heating rates under adiabatic conditions to model shelf-life and safe storage durations .

Q. What theoretical frameworks explain discrepancies in decomposition pathways reported across studies?

- Methodological Answer :

- Computational Chemistry : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can predict bond dissociation energies (BDEs) and competing decomposition routes .

- Reactive Force Field (ReaxFF) MD Simulations : Simulate bulk decomposition dynamics to reconcile experimental TGA and theoretical data .

Q. How does the compound’s structure influence cross-linking efficiency in high-temperature polymer systems?

- Methodological Answer :

Q. What methodologies resolve contradictions in thermal stability data across different experimental setups?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.